5-Chloro-2-fluoro-4-iodobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-fluoro-4-iodobenzaldehyde: is an organic compound with the molecular formula C7H3ClFIO It is a halogenated benzaldehyde derivative, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-4-iodobenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of a suitable benzaldehyde derivative, followed by selective substitution reactions to introduce the chlorine, fluorine, and iodine atoms at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-fluoro-4-iodobenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium iodide (NaI) or silver nitrate (AgNO3) can facilitate halogen exchange reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-Chloro-2-fluoro-4-iodobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-4-iodobenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various biological molecules.
Comparison with Similar Compounds
- 2-Fluoro-4-iodobenzaldehyde
- 2-Fluoro-5-iodobenzaldehyde
- 5-Fluoro-2-iodobenzaldehyde
Comparison: 5-Chloro-2-fluoro-4-iodobenzaldehyde is unique due to the specific arrangement of chlorine, fluorine, and iodine atoms on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C7H3ClFIO |
---|---|
Molecular Weight |
284.45 g/mol |
IUPAC Name |
5-chloro-2-fluoro-4-iodobenzaldehyde |
InChI |
InChI=1S/C7H3ClFIO/c8-5-1-4(3-11)6(9)2-7(5)10/h1-3H |
InChI Key |
GCHDSKJGALAZJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)I)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.